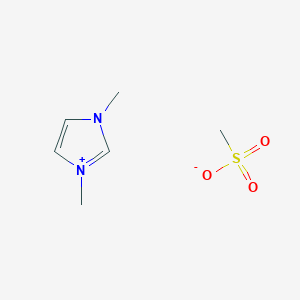

1,3-Dimethylimidazolium methanesulfonate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Dimethylimidazolium methanesulfonate can be synthesized through a straightforward reaction between 1,3-dimethylimidazole and methanesulfonic acid . The reaction typically occurs under mild conditions, often at room temperature, and does not require any special catalysts or reagents . The general reaction scheme is as follows:

1,3-dimethylimidazole+methanesulfonic acid→1,3-dimethylimidazolium methanesulfonate

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using continuous flow reactors to ensure consistent quality and yield . The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .

Análisis De Reacciones Químicas

Esterification and Transesterification

1,3-Dimethylimidazolium methanesulfonate acts as an efficient catalyst in esterification and transesterification reactions. Its ionic nature stabilizes charged intermediates, enhancing reaction rates and selectivity compared to conventional solvents . For example:

-

Esterification of carboxylic acids : Achieves >90% conversion under mild conditions (60–80°C).

-

Biodiesel production via transesterification : Yields >95% fatty acid methyl esters (FAMEs) with reduced reaction times .

Table 1: Catalytic Performance in Esterification

| Substrate | Temperature (°C) | Conversion (%) | Selectivity (%) | Source |

|---|---|---|---|---|

| Acetic acid + ethanol | 70 | 92 | 98 | |

| Palmitic acid + methanol | 65 | 89 | 95 |

Cellulose Pyrolysis and Dehydration

This ionic liquid catalyzes cellulose pyrolysis, promoting dehydration and char formation. Studies show:

-

Char yield increases from 15% (uncatalyzed) to 42% when using 10 wt% catalyst .

-

Water production rises by 300%, indicating enhanced dehydration activity .

Mechanism : The methanesulfonate anion interacts with cellulose hydroxyl groups via hydrogen bonding, weakening glycosidic bonds and accelerating decomposition .

CO₂ Absorption and Interactions

This compound exhibits moderate CO₂ solubility due to sulfur-functionalized anions. Key findings include:

-

Solubility : 0.8–2.7 mmol/g at 45 bar and 25°C, influenced by alkyl chain length .

-

Hysteresis analysis : CO₂ sorption follows Type H3 behavior, indicating microporous interactions .

Table 2: CO₂ Solubility Data

| Temperature (K) | Pressure (MPa) | Solubility (mol/kg) | Source |

|---|---|---|---|

| 303.15 | 10 | 0.8 | |

| 298.15 | 45 | 2.7 |

Ionic Stabilization

The dimethylimidazolium cation stabilizes carbocation intermediates in acid-catalyzed reactions, while the methanesulfonate anion acts as a weak Brønsted acid, facilitating proton transfer .

Thermal Stability

Decomposition begins at 280°C, enabling high-temperature applications without solvent loss .

Table 3: Thermal Properties

| Property | Value | Source |

|---|---|---|

| Thermal decomposition (°C) | 280 | |

| Vapor pressure (25°C) | <0.1 Pa |

Comparative Analysis with Other Ionic Liquids

This compound shows lower CO₂ solubility than fluorinated analogs (e.g., [BMIM][Tf₂N]) but higher thermal stability . Catalytic activity surpasses chloride-based ionic liquids in esterification due to stronger hydrogen-bond acidity .

This compound’s versatility in catalysis and gas absorption underscores its potential in sustainable chemistry and industrial processes. Further research could optimize its application in carbon capture and biomass conversion.

Aplicaciones Científicas De Investigación

Catalytic Applications

- Green Chemistry : DMIM·MeSO₃ serves as a solvent in organic reactions, providing a more environmentally friendly alternative to traditional organic solvents. Its ability to dissolve a wide range of organic compounds enhances reaction rates and yields. For instance, it has been employed in the chemoselective esterification of hydroxybenzoic acids, demonstrating its utility in synthesizing valuable chemical intermediates .

- Nucleoside Chemistry : The ionic liquid is utilized as a reaction medium in nucleoside chemistry, where it facilitates various chemical transformations while minimizing the use of hazardous solvents . This application highlights its role in promoting sustainable chemical practices.

Electrochemical Applications

- Electrolytes for Energy Storage : DMIM·MeSO₃ is being investigated as a potential electrolyte for batteries and supercapacitors due to its favorable ionic conductivity and thermal stability. Studies have shown that it can enhance the performance of electrochemical devices by improving charge transport properties .

- Corrosion Resistance : Research indicates that DMIM·MeSO₃ can influence the electrochemical behavior of metals, enhancing their corrosion resistance when used in protective coatings . This property is crucial for extending the lifespan of metal components in various industrial applications.

Biomass Processing

- Biomass Pretreatment : DMIM·MeSO₃ has been explored for its effectiveness in pretreating lignocellulosic biomass to improve saccharification and subsequent fermentation processes for biofuel production. Its ability to disrupt the lignin structure facilitates enzyme accessibility, leading to higher yields of fermentable sugars .

- Sugarcane Bagasse Treatment : A notable study demonstrated the use of DMIM·MeSO₃ in conjunction with surfactants to enhance the saccharification of sugarcane bagasse, showcasing its potential in biorefinery applications . The optimization of such processes can significantly impact bioethanol production efficiency.

Environmental Applications

- CO₂ Capture : The ionic liquid has been investigated for its role in CO₂ capture technologies. Its unique properties allow it to selectively absorb CO₂ from gas mixtures, making it a promising candidate for mitigating greenhouse gas emissions .

- Wastewater Treatment : DMIM·MeSO₃ has shown potential in treating wastewater by facilitating the extraction of nitrogenous compounds from model fuels, thereby improving fuel quality and reducing environmental pollutants .

Material Science

- Polymer Electrolyte Membranes (PEMs) : Recent studies have explored the incorporation of DMIM·MeSO₃ into polymer matrices to develop high-temperature PEMs for fuel cells. These membranes exhibit good thermal stability and proton conductivity, making them suitable for advanced energy systems .

- Silica Xerogels for Gas Separation : Research indicates that incorporating DMIM·MeSO₃ into silica xerogels enhances their performance for CO₂/CH₄ separation, which is critical for natural gas purification processes .

Mecanismo De Acción

The mechanism by which 1,3-dimethylimidazolium methanesulfonate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various substrates and reagents, facilitating reactions by stabilizing transition states and intermediates . The methanesulfonate anion also plays a role in enhancing the solubility and reactivity of the compound in different media .

Comparación Con Compuestos Similares

1,3-Dimethylimidazolium methanesulfonate can be compared with other similar compounds in the imidazolium family, such as:

- 1-ethyl-3-methylimidazolium methanesulfonate

- 1-butyl-3-methylimidazolium methanesulfonate

- 1,3-dibutylimidazolium methanesulfonate

These compounds share similar properties but differ in their alkyl chain lengths, which can affect their solubility, reactivity, and applications . This compound is unique due to its balance of thermal stability and reactivity, making it suitable for a wide range of applications .

Actividad Biológica

1,3-Dimethylimidazolium methanesulfonate (DMIM-SO₃CH₃) is an ionic liquid that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a dimethylimidazolium cation and a methanesulfonate anion. Its properties make it a candidate for various applications in biological and medicinal chemistry. This article reviews the biological activity of DMIM-SO₃CH₃, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula : C₆H₁₂N₂O₃S

- Molar Mass : 178.24 g/mol

- Physical State : Liquid at room temperature

- Solubility : Highly soluble in water and polar solvents

Mechanisms of Biological Activity

-

Cellular Interaction :

- DMIM-SO₃CH₃ interacts with cellular membranes and can influence membrane fluidity, potentially affecting cellular signaling pathways.

- It has been observed to induce oxidative stress in various cell lines, leading to apoptosis through the activation of caspases and modulation of mitochondrial functions .

- Antimicrobial Properties :

-

Enzyme Inhibition :

- The compound has been shown to inhibit certain enzymes, which could be leveraged in drug development for conditions where enzyme activity needs to be modulated.

Toxicity Studies

Toxicological assessments are crucial for evaluating the safety profile of DMIM-SO₃CH₃. Various studies have reported on its cytotoxic effects:

- In Vitro Studies :

- In Vivo Studies :

Case Studies

- Study on Hepatotoxicity :

- Antimicrobial Efficacy :

Comparative Analysis

| Property | This compound | Other Ionic Liquids |

|---|---|---|

| Solubility | High | Variable |

| Antimicrobial Activity | Yes | Some |

| Cytotoxicity | Moderate to High | Varies |

| Enzyme Inhibition Potential | Yes | Yes |

Propiedades

IUPAC Name |

1,3-dimethylimidazol-1-ium;methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2.CH4O3S/c1-6-3-4-7(2)5-6;1-5(2,3)4/h3-5H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCZSYMTPDSMEL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C[N+](=C1)C.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465048 | |

| Record name | 1,3-Dimethylimidazolium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521304-36-9 | |

| Record name | 1,3-Dimethylimidazolium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethylimidazolium methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.